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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2-amine

Cat. No.: B596748 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the structural elucidation of 4-
(Aminomethyl)pyridin-2-amine. Due to the limited availability of public domain experimental

data, this guide establishes the compound's identity through confirmed chemical identifiers and

presents a putative synthesis pathway and predicted spectroscopic characteristics based on

established chemical principles. The aim is to furnish researchers with a foundational

understanding of this compound for further investigation.

Compound Identification
The compound of interest is unequivocally identified as 4-(Aminomethyl)pyridin-2-amine.

There has been notable confusion in public databases with structurally related but distinct

molecules, namely 4-(aminomethyl)pyridine and 2-amino-4-methylpyridine. The correct

identifiers for the target compound are summarized below.
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Identifier Value Citations

Chemical Name
4-(Aminomethyl)pyridin-2-

amine
[1][2]

CAS Number 199296-51-0 [1][2][3]

Molecular Formula C₆H₉N₃ [1][2]

Molecular Weight 123.16 g/mol [1]

Canonical SMILES C1=C(C=NC(=C1)N)CN

InChI Key
YKQKTLFFQSDTGM-

UHFFFAOYSA-N

Note: Some databases present conflicting information regarding the molecular formula. The

formula C₆H₉N₃ is consistently supported by major chemical suppliers and patent literature

referencing the specific CAS number.[1][2][3]

Putative Synthesis Protocol
A detailed, experimentally verified synthesis protocol for 4-(Aminomethyl)pyridin-2-amine is

not readily available in peer-reviewed literature. However, a plausible and efficient route can be

proposed starting from the commercially available 2-amino-4-cyanopyridine. This method

involves the chemical reduction of the nitrile group to a primary amine.

Experimental Protocol: Reduction of 2-Amino-4-cyanopyridine

Reaction Setup: To a solution of 2-amino-4-cyanopyridine (1.0 eq) in a suitable solvent such

as methanol or ethanol, add a reducing agent. A common and effective choice would be a

catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).

Reduction: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a

balloon or a Parr hydrogenator) and stirred at room temperature. The progress of the

reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, the catalyst is carefully filtered off. The filtrate is then

concentrated under reduced pressure to yield the crude product.

Purification: The crude 4-(Aminomethyl)pyridin-2-amine can be purified by column

chromatography on silica gel or by recrystallization from an appropriate solvent system to

afford the final product.

Disclaimer: This is a hypothesized protocol based on standard chemical transformations. Actual

reaction conditions may require optimization.

Structural Elucidation and Characterization
Workflow
The structural confirmation of the synthesized 4-(Aminomethyl)pyridin-2-amine would follow

a standard analytical workflow.
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Workflow for Structure Elucidation
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Caption: A logical workflow for the synthesis and structural confirmation.
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Predicted Spectroscopic Data
While experimental spectra are not publicly available, the expected spectroscopic

characteristics can be predicted based on the known structure of 4-(Aminomethyl)pyridin-2-
amine.

4.1. Mass Spectrometry (MS) The electron ionization mass spectrum is expected to show a

molecular ion peak [M]⁺ at m/z = 123, corresponding to the molecular weight of the compound.

4.2. Infrared (IR) Spectroscopy The IR spectrum would be characterized by the following key

absorption bands:

Functional Group Vibration Type
Predicted Wavenumber
(cm⁻¹)

N-H (primary amines)
Symmetric & Asymmetric
Stretch

3400 - 3250 (two bands)

C-H (aromatic) Stretch 3100 - 3000

C-H (aliphatic) Stretch 3000 - 2850

N-H Bend 1650 - 1580

C=C, C=N (aromatic ring) Stretch 1600 - 1450

| C-N | Stretch | 1335 - 1250 |

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the benzylic protons of the aminomethyl group, and the protons of the two amino

groups. The aromatic protons would likely appear as a set of multiplets in the downfield

region (δ 6.0-8.0 ppm). The CH₂ protons of the aminomethyl group would likely be a singlet

around δ 3.5-4.0 ppm. The two NH₂ groups would appear as broad singlets that are

exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the

six carbon atoms in the molecule. Four signals would be in the aromatic region (δ 100-160
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ppm), and one signal for the aliphatic CH₂ carbon would be further upfield.

Biological Context and Potential Signaling
Pathways
Aminopyridine derivatives are known to have a wide range of biological activities. For instance,

4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis.

While the specific biological activity of 4-(Aminomethyl)pyridin-2-amine is not extensively

documented, its structural similarity to other bioactive aminopyridines suggests potential

interactions with ion channels or other neurological targets. Furthermore, its use as a building

block in the synthesis of Casein Kinase 1 (CSNK1) inhibitors has been noted in patent

literature.[4]
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Potential Role in CSNK1 Inhibition Pathway
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Caption: Role as a precursor in the synthesis of CSNK1 inhibitors.
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Conclusion
4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0) is a distinct chemical entity with a

confirmed molecular formula of C₆H₉N₃. While it is commercially available and has been cited

in patent literature as a synthetic intermediate, a detailed public record of its experimental

synthesis and comprehensive spectroscopic analysis is currently lacking. This guide has

provided a putative synthesis and predicted spectral data to serve as a reference for

researchers. Further empirical studies are necessary to fully characterize this compound and

explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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